molecular formula C17H23FN2O3 B3027391 tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate CAS No. 1286264-73-0

tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B3027391
CAS No.: 1286264-73-0
M. Wt: 322.4
InChI Key: NNZIQSXIPULPQV-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H23FN2O3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves the reaction of Tert-Butylpiperidin-4-ylcarbamate with 4-Fluorobenzoic acid in the presence of 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine. The reaction is carried out at 25 °C for 3 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 322.37 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, through a condensation reaction. They characterized it using techniques like LCMS, NMR, IR, and single crystal XRD data. This compound showed moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
  • Role in Synthesizing Bioactive Compounds :

    • Kong et al. (2016) reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
  • Intermediate in Drug Synthesis :

  • In the Synthesis of Nociceptin Antagonists :

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate” is not available, similar compounds have been associated with various hazard statements including H315 - H317 - H319 - H410 .

Biochemical Analysis

Biochemical Properties

. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It’s believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It’s likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It’s possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

tert-butyl N-[1-(2-fluorobenzoyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZIQSXIPULPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137231
Record name Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-73-0
Record name Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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